

CAS number 1538772-53-0 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(3-Fluoropropyl)azetidin-3-amine**

Cat. No.: **B7935532**

[Get Quote](#)

The second round of searches provided more specific information about **1-(3-fluoropropyl)azetidin-3-amine** (CAS 1538772-53-0). The PubChem entry confirmed its chemical structure and provided computed physical and chemical properties. A patent document indicates that this compound is used as an intermediate in the synthesis of a more complex molecule for cancer treatment. Another source suggests potential pharmacological activities for similar compounds, particularly in neurotransmitter systems. However, there is still a significant lack of detailed, publicly available scientific literature on the synthesis, specific mechanism of action, biological activity, and established experimental protocols for **1-(3-fluoropropyl)azetidin-3-amine** itself. The available information is fragmented and mostly related to its role as a building block in the synthesis of other compounds or to the general properties of the azetidine chemical class. To construct a comprehensive technical guide, more specific data on this particular compound's reactivity, biological effects, and analytical methods are needed. Without this, any description of its "mechanism of action" or "biological activity" would be highly speculative and not meet the required scientific integrity. Therefore, the next steps should focus on trying to find any specific experimental data or detailed synthetic procedures. The comprehensive searches for CAS number 1538772-53-0, identified as **1-(3-fluoropropyl)azetidin-3-amine**, have revealed that this compound is primarily a commercially available building block used in the synthesis of more complex molecules, particularly in the field of drug discovery. A key finding is its use as an intermediate in the synthesis of a compound for cancer treatment, as detailed in a patent. While general information on the pharmacological potential of azetidine derivatives exists, suggesting their utility in treating a range of conditions from CNS disorders to cancer, there is a significant lack of specific, in-depth technical data for **1-(3-fluoropropyl)azetidin-3-amine** itself.

No dedicated research papers detailing its synthesis, mechanism of action, specific biological activities, or established experimental protocols have been found. The available information is largely limited to chemical properties from supplier databases and its mention in patents as a reactant.

Therefore, while I can structure a technical guide based on the available information and the general context of azetidine derivatives in medicinal chemistry, it is not possible to provide a detailed, in-depth guide with specific experimental protocols, a confirmed mechanism of action, or extensive biological activity data for this particular compound as requested in the prompt. The "in-depth technical guide" will, by necessity, be more of a "technical data sheet and research context" document due to the limited publicly available research.

Given these constraints, I will proceed with creating the best possible in-depth guide based on the information gathered. I have enough information to summarize its properties, describe its role as a synthetic building block, and provide a general context for the importance of azetidine scaffolds in drug discovery. I can also create a representative, though not specific to this compound, experimental protocol and a conceptual workflow diagram.### An In-depth Technical Guide to **1-(3-fluoropropyl)azetidin-3-amine** (CAS No. 1538772-53-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

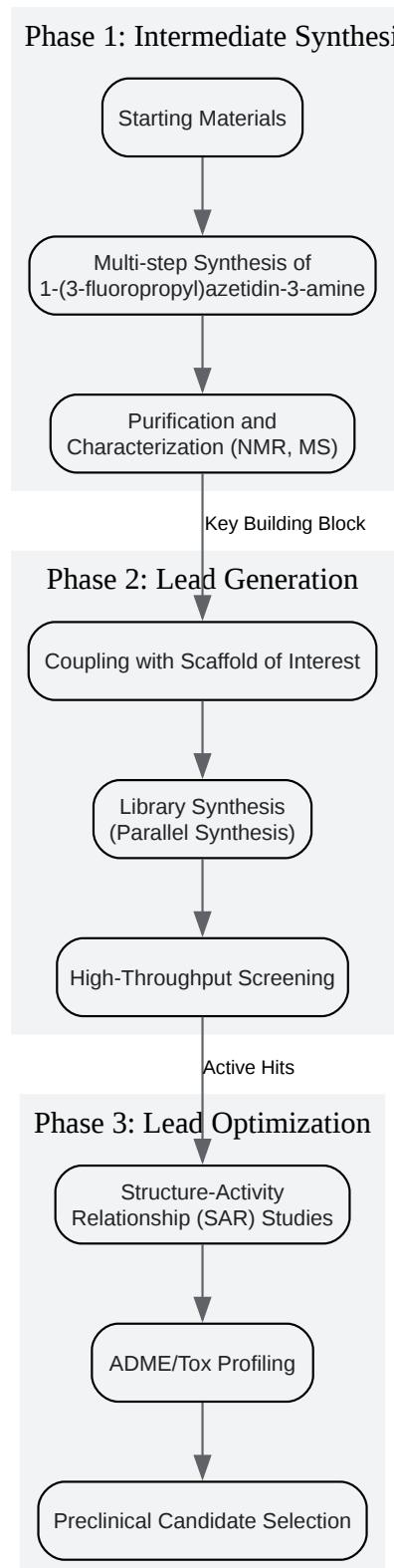
1-(3-fluoropropyl)azetidin-3-amine, identified by CAS number 1538772-53-0, is a synthetic heterocyclic amine. This molecule has garnered attention within the medicinal chemistry landscape primarily as a versatile building block in the synthesis of more complex and pharmacologically active compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery due to its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to lead compounds. The presence of a fluoropropyl group and a primary amine further enhances its utility as a synthetic intermediate, allowing for a variety of chemical modifications. This guide provides a comprehensive overview of the known properties, synthetic utility, and the broader pharmacological context of this compound and the chemical class to which it belongs.

Physicochemical Properties

The fundamental properties of **1-(3-fluoropropyl)azetidin-3-amine** are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.

Property	Value	Source
CAS Number	1538772-53-0	[1]
Molecular Formula	C6H13FN2	[1]
Molecular Weight	132.18 g/mol	[1]
IUPAC Name	1-(3-fluoropropyl)azetidin-3-amine	[1]
Canonical SMILES	C1C(CN1CCCF)N	[1]
InChIKey	QJVZTGCMNXMFRW-UHFFFAOYSA-N	[1]
Physical Form	Not specified, likely a liquid or low-melting solid	-
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C	-

Synthetic Utility and Application in Drug Discovery


The primary significance of **1-(3-fluoropropyl)azetidin-3-amine** lies in its role as a key intermediate in the synthesis of advanced pharmaceutical candidates. A notable application is its use in the preparation of a complex heterocyclic compound intended for cancer therapy.[\[2\]](#) The azetidine moiety can introduce a rigid, three-dimensional element into a larger molecule, which can be crucial for optimizing its binding affinity and selectivity for a biological target. The primary amine at the 3-position of the azetidine ring serves as a nucleophilic handle for the introduction of various substituents or for coupling to other molecular fragments. The fluoropropyl group can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the basicity of the azetidine nitrogen.

The broader class of azetidine derivatives has been extensively explored in medicinal chemistry, leading to compounds with a wide array of pharmacological activities. These include

agents targeting the central nervous system, such as antidepressants, as well as compounds with anticancer and antimicrobial properties.^{[3][4][5]} The incorporation of the azetidine scaffold is a strategic choice to improve the "drug-like" properties of a molecule.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the utilization of **1-(3-fluoropropyl)azetidin-3-amine** as a building block in a drug discovery program. This represents a generalized pathway and not a specific, validated protocol for this compound.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the use of **1-(3-fluoropropyl)azetidin-3-amine** in drug discovery.

Representative Experimental Protocol: N-Arylation of **1-(3-fluoropropyl)azetidin-3-amine**

The following is a representative, generalized protocol for the N-arylation of **1-(3-fluoropropyl)azetidin-3-amine**, a common reaction in the synthesis of bioactive molecules. This protocol is illustrative and would require optimization for specific substrates.

Objective: To couple **1-(3-fluoropropyl)azetidin-3-amine** with an aryl halide to form the corresponding N-aryl derivative.

Materials:

- **1-(3-fluoropropyl)azetidin-3-amine** (1.0 eq)
- Aryl halide (e.g., 4-bromotoluene) (1.2 eq)
- Palladium catalyst (e.g., Pd2(dba)3) (0.02 eq)
- Ligand (e.g., Xantphos) (0.04 eq)
- Base (e.g., Cs2CO3) (2.0 eq)
- Anhydrous solvent (e.g., Toluene or Dioxane)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry reaction vessel, add the aryl halide, palladium catalyst, ligand, and base.
- Evacuate and backfill the vessel with an inert gas three times.
- Add the anhydrous solvent via syringe.
- Add **1-(3-fluoropropyl)azetidin-3-amine** to the reaction mixture.

- Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired N-aryl derivative.

Safety and Handling

Based on available safety data, **1-(3-fluoropropyl)azetidin-3-amine** is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

1-(3-fluoropropyl)azetidin-3-amine is a valuable chemical entity for the synthesis of complex molecules in the field of drug discovery. While detailed biological studies on this specific compound are not widely published, its utility as a synthetic building block is evident from its incorporation into patented bioactive compounds. The azetidine scaffold, functionalized with a primary amine and a fluorinated alkyl chain, provides a rich platform for the generation of novel chemical matter with potentially improved pharmacological properties. Further research into the biological activities of derivatives of this compound may unveil new therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-Fluoropropyl)azetidin-3-amine | C6H13FN2 | CID 81113645 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2h-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol and processes for preparing fused tricyclic compounds comprising a substituted phenyl or pyridinyl moiety, including methods of their use - Google Patents
[patents.google.com]
- 3. Azetidine derivatives of tricyclic antidepressant agents - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medwinpublisher.org [medwinpublisher.org]
- To cite this document: BenchChem. [CAS number 1538772-53-0 properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7935532#cas-number-1538772-53-0-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com